methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride
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Overview
Description
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3rd and 5th positions of the morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or a primary amine under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 5th position can be introduced via alkylation using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Esterification: The carboxylate group is introduced through an esterification reaction, where the morpholine derivative is reacted with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols; often in polar aprotic solvents.
Major Products
Scientific Research Applications
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride: A stereoisomer with different biological activity due to its distinct stereochemistry.
Ethyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride: An analog with an ethyl group instead of a methyl group, affecting its chemical properties and applications.
Methyl (3S,5S)-5-ethylmorpholine-3-carboxylate hydrochloride: Another analog with an ethyl group at the 5th position, influencing its reactivity and biological activity.
Uniqueness
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications compared to its analogs.
Properties
CAS No. |
2679950-69-5 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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